molecular formula C18H12F3NO2 B13051152 3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid CAS No. 1533-17-1

3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid

Cat. No.: B13051152
CAS No.: 1533-17-1
M. Wt: 331.3 g/mol
InChI Key: FYCKTVVNEKGJJV-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with 3-methylquinoline-4-carboxylic acid under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and substituted quinoline derivatives .

Scientific Research Applications

3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of alkaline phosphatase, a key enzyme involved in dephosphorylation processes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2,3-Diphenylquinoline-4-carboxylic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

3-Methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1533-17-1

Molecular Formula

C18H12F3NO2

Molecular Weight

331.3 g/mol

IUPAC Name

3-methyl-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C18H12F3NO2/c1-10-15(17(23)24)13-7-2-3-8-14(13)22-16(10)11-5-4-6-12(9-11)18(19,20)21/h2-9H,1H3,(H,23,24)

InChI Key

FYCKTVVNEKGJJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

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